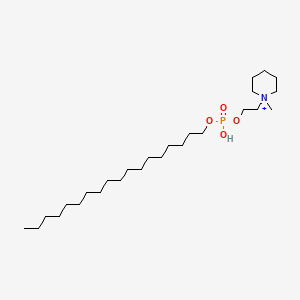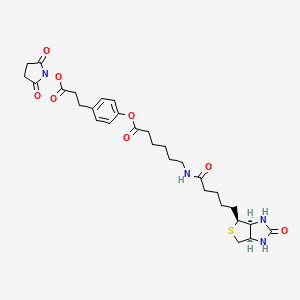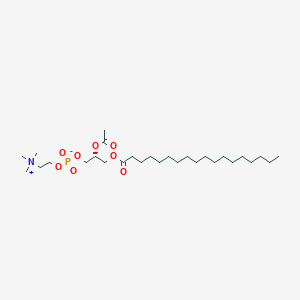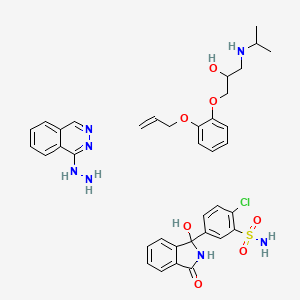
6-(6-Aminohexanamido)hexanoic acid
Vue d'ensemble
Description
“6-(6-Aminohexanamido)hexanoic acid” is a chemical compound with the CAS Number: 5776-78-3 . It has a molecular weight of 357.49 and its linear formula is C18H35N3O4 .
Molecular Structure Analysis
The molecular formula of “6-(6-Aminohexanamido)hexanoic acid” is C18H35N3O4 . The average mass is 357.488 Da and the monoisotopic mass is 357.262756 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The density is 1.1±0.1 g/cm³ .Applications De Recherche Scientifique
Antifibrinolytic Drug
6-Aminohexanoic acid is primarily used clinically as an antifibrinolytic drug . Antifibrinolytic drugs help prevent the breakdown of blood clots, which can be useful in managing bleeding disorders or in surgeries where excessive bleeding is a risk.
Chemical Synthesis of Modified Peptides
This compound plays a significant role in the chemical synthesis of modified peptides . Modified peptides have a wide range of applications in research and medicine, including as therapeutic agents, diagnostic tools, and research reagents.
Polyamide Synthetic Fibers (Nylon) Industry
6-Aminohexanoic acid is extensively used as a starting material in the production of nylon-6 and nylon-66 polyamides . These are types of synthetic fibers used in a variety of applications, from clothing to car parts.
Linker in Biologically Active Structures
It is often used as a linker in various biologically active structures . In this context, a linker is a molecule or a set of molecules that connects two other molecules together. This can be useful in a variety of contexts, such as drug delivery or the creation of complex molecules for research purposes.
Biosynthesis
Recent advances in biosynthesis have enabled the production of 6-aminohexanoic acid from cyclohexanol using isolated enzymes . This provides a more sustainable and potentially cost-effective method of producing this important compound.
Production of ε-Caprolactone
6-Aminohexanoic acid can be converted to ε-caprolactone using certain strains of Pseudomonas taiwanensis VLB120 . ε-Caprolactone is a useful compound in its own right, with applications in the production of polyesters and as a monomer in the production of polyurethane.
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENLYKHSZCPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274289 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Aminohexanamido)hexanoic acid | |
CAS RN |
2014-58-6 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate?
A1: The molecular formula of 6-(6-Aminohexanamido)hexanoic acid hydrate is C12H24N2O3 · nH2O []. Its molecular weight (Mr) is 262.3 g/mol. The crystal structure is monoclinic, belonging to the space group P21/c. The unit cell dimensions are a = 17.649(2) Å, b = 4.915(1) Å, c = 17.516(2) Å, and β = 107.26(1)° [].
Q2: How does the crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate influence its properties?
A2: The molecules of 6-(6-Aminohexanamido)hexanoic acid exist as zwitterions in the crystal structure []. They form a three-dimensional network through four N-H···O hydrogen bonds with neighboring molecules. The water molecules present in the hydrate also participate in N-H···O and O-H···O hydrogen bonds, further strengthening this network. This extensive hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)






![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)